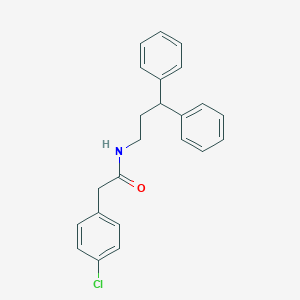

2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide

Description

Properties

Molecular Formula |

C23H22ClNO |

|---|---|

Molecular Weight |

363.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide |

InChI |

InChI=1S/C23H22ClNO/c24-21-13-11-18(12-14-21)17-23(26)25-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,25,26) |

InChI Key |

MFACDIQCEXNDKV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group and a 3,3-diphenylpropyl moiety attached to an acetamide functional group. Its molecular formula is C22H24ClN, with a molecular weight of approximately 345.89 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

1. Cannabinoid Receptor Affinity

Research indicates that derivatives of this compound exhibit significant affinity for cannabinoid receptors, particularly CB1 and CB2. In a study assessing various acetamide derivatives, it was found that the compound N-(3,3-diphenyl)propyl-2-(4-chlorophenyl)acetamide showed promising binding affinities:

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| 4b | 58 | 7900 | 140-fold |

This demonstrates a high selectivity for CB1 over CB2 receptors, suggesting potential therapeutic applications in conditions modulated by the endocannabinoid system .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have reported its cytotoxic effects on human colon cancer cells (HCT-116), with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 19.0 |

| MCF-7 | 7.55 |

| HeLa | 4.04 |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in HCT-116 cells, reducing the expression of cyclins and CDKs involved in cell cycle regulation .

- Inhibition of Tumor Growth : The compound's ability to inhibit angiogenesis has also been noted, contributing to its anticancer properties.

Case Study 1: Anticancer Efficacy

A study involving the application of this compound on HCT-116 cells demonstrated a significant reduction in cell viability after treatment with varying concentrations over a period of time. The findings illustrated that at a concentration of 10 µM, there was a notable decrease in cell survival rates, supporting its potential as an effective anticancer agent.

Case Study 2: Cannabinoid Receptor Interaction

In another investigation focusing on cannabinoid receptor activity, the compound was tested for its ability to modulate cAMP levels in neuroblastoma cells. Results indicated that it effectively inhibited forskolin-induced cAMP formation at certain concentrations, showcasing its pharmacological relevance in cannabinoid signaling pathways .

Scientific Research Applications

Preliminary studies suggest that 2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide may exhibit significant interactions with cannabinoid receptors (CB1 and CB2), which are crucial in pain modulation and inflammation processes. The binding affinity of this compound to these receptors can be compared to other known ligands, highlighting its potential as an analgesic or anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chlorophenyl or diphenylpropyl groups can significantly alter the biological activity of the compound. For example, compounds with similar structures have shown varying affinities for cannabinoid receptors depending on their substituents .

Applications in Medicinal Chemistry

- Analgesic Development : The compound's interaction with cannabinoid receptors positions it as a candidate for developing new analgesics. Its structural features may allow it to effectively modulate pain pathways.

- Anti-inflammatory Research : Given its potential to bind to receptors involved in inflammation, this compound could serve as a lead structure for novel anti-inflammatory drugs.

- Pharmacological Studies : As a reference compound, it can be utilized in studies investigating structure-activity relationships within similar chemical classes. This helps in understanding how different modifications impact efficacy and safety profiles .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activity potential of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| This compound | Chlorinated phenol group | Potential analgesic and anti-inflammatory |

| N-(3-phenylpropyl)acetamide | Simpler structure without chlorination | Moderate activity |

| 2-(4-methylphenyl)-N-(3,3-diphenylpropyl)acetamide | Methyl substitution instead of chlorine | Varies based on substitution |

| N-(3,3-Diphenylethyl)acetamide | Lacks chlorinated aromatic ring | Varies |

This comparison emphasizes how variations in substituents influence both biological activity and chemical properties.

Case Studies

Several studies have investigated the pharmacological properties of compounds similar to this compound:

- Cannabinoid Receptor Affinity : A study demonstrated that derivatives of this compound exhibited high affinity for CB1 receptors, suggesting potential therapeutic applications in pain management .

- Anti-inflammatory Effects : Research indicated that related compounds could reduce inflammation markers in vitro, supporting further exploration into their use as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

The biological and chemical properties of acetamide derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Insecticidal Activity

Pyridine-containing analogs, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid .

Anti-Cancer Activity

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide, demonstrate potent anti-cancer activity against HCT-116 and MCF-7 cell lines . The diphenylpropyl group in this compound may enhance membrane permeability, though its anti-cancer efficacy remains unstudied.

Antioxidant and Anti-Inflammatory Activity

Compound 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide) shows antioxidant activity due to the 4-hydroxyphenyl group, which scavenges free radicals . Replacing the hydroxyl with a chloro group in the target compound likely reduces antioxidant capacity but may improve metabolic stability.

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-chlorophenyl and diphenylpropyl groups increase logP values compared to hydroxyl or methoxy analogs, enhancing blood-brain barrier penetration.

- Hydrogen Bonding: Unlike N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, the target compound lacks hydrogen-bond donors, reducing intermolecular interactions but improving metabolic stability .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 2-(4-chlorophenyl)acetyl chloride, typically derived from 2-(4-chlorophenyl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The resulting acid chloride is then reacted with 3,3-diphenylpropylamine in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, forming the target acetamide.

Key parameters:

-

Molar ratio: 1:1.2 (acid chloride to amine) for optimal yield.

-

Temperature: 0°C to room temperature (RT).

-

Solvent: Anhydrous DCM or tetrahydrofuran (THF).

-

Reaction time: 4–6 hours.

Yields for this method typically range from 65% to 78%, depending on the purity of starting materials.

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling reagents to activate the carboxylic acid moiety, bypassing the need for acid chloride intermediates.

Carbodiimide-Based Activation

A prominent protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate 2-(4-chlorophenyl)acetic acid. In this approach:

-

CDI (1.2 equiv) reacts with the carboxylic acid in anhydrous DCM at RT for 30 minutes.

-

3,3-Diphenylpropylamine (1.1 equiv) is added, followed by catalytic 4-dimethylaminopyridine (DMAP).

-

The mixture is stirred for 12–18 hours, yielding the acetamide after workup.

Advantages:

TBTU-Mediated Coupling

For substrates sensitive to carbodiimides, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) offers an efficient alternative:

-

2-(4-Chlorophenyl)acetic acid (1.0 equiv), TBTU (1.1 equiv), and N-methylmorpholine (NMM, 2.0 equiv) are combined in DCM.

-

After 10 minutes of activation, 3,3-diphenylpropylamine (1.05 equiv) is added.

-

The reaction completes within 2–4 hours at RT, achieving yields of 82–90%.

One-Pot Sequential Reactions

Recent innovations have consolidated synthetic steps into a single vessel, enhancing efficiency.

Tandem Ester Hydrolysis-Amidation

A representative one-pot method involves:

-

Hydrolysis of ethyl 2-(4-chlorophenyl)acetate (1.0 equiv) with LiOH (2.0 equiv) in THF/H₂O (3:1) at 50°C for 2 hours.

-

Direct addition of 3,3-diphenylpropylamine (1.1 equiv) and propylphosphonic anhydride (T3P®, 1.2 equiv) to the reaction mixture.

-

Stirring at RT for 6 hours, yielding the acetamide in 74–81% overall yield.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via flash chromatography:

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25–7.15 (m, 10H, diphenylpropyl Ar-H)

-

δ 7.34 (d, J = 8.4 Hz, 2H, chlorophenyl H-3, H-5)

-

δ 3.41 (t, J = 7.2 Hz, 2H, NCH₂)

HRMS (ESI⁺):

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Acid chloride | 65–78 | 4–6 h | Scalability, low cost |

| CDI-mediated | 70–85 | 12–18 h | Mild conditions, high purity |

| TBTU-assisted | 82–90 | 2–4 h | Rapid, high efficiency |

| One-pot T3P® | 74–81 | 8 h total | Reduced solvent use, step economy |

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride method remains preferred due to:

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide, and what reaction conditions optimize yield and purity?

The compound is synthesized via carbodiimide-mediated coupling between 4-chlorophenylacetic acid and 3,3-diphenylpropylamine. Key steps include:

- Dissolving 4-chlorophenylacetic acid (1 mmol) and 3,3-diphenylpropylamine (1 mmol) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

- Stirring at 273 K for 3 hours in the presence of triethylamine to activate the carboxyl group.

- Purification via extraction with dichloromethane and crystallization from a 1:1 dichloromethane/ethyl acetate mixture . Modifications to substituents (e.g., methoxy or nitro groups) can be introduced by varying starting materials, as demonstrated in analogous acetamide syntheses .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal structure reveals:

- A dihedral angle of 65.2° between the 4-chlorophenyl and diphenylpropyl groups, influencing molecular packing.

- N–H⋯O hydrogen bonds forming infinite chains along the [100] axis, stabilizing the lattice . Refinement using SHELXL software (riding model for H-atoms, isotropic displacement parameters) ensures accuracy .

Q. What in vitro assays are used to evaluate its biological activity, and what cell lines are typically targeted?

The MTT assay is commonly employed to assess cytotoxicity against cancer cell lines such as HCT-116, MCF-7, and PC-3. Key steps include:

- Incubating cells with the compound (10–100 µM) for 48–72 hours.

- Measuring formazan formation via spectrophotometry at 570 nm . Analogous acetamides show IC₅₀ values < 20 µM in some cases, but activity depends on substituent patterns .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported bioactivity across similar acetamides?

Discrepancies in bioactivity often arise from conformational flexibility or intermolecular interactions. For example:

- Substituents on the phenyl rings (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alter hydrogen-bonding networks, affecting solubility and target binding .

- Comparative SC-XRD studies of analogs (e.g., N-(4-methoxyphenyl) derivatives) reveal how packing efficiency influences dissolution rates and bioavailability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s anticancer potential?

SAR studies involve systematic modifications:

- Core scaffold : Replacing the diphenylpropyl group with alkyl chains reduces π-π stacking, diminishing activity .

- Substituents : Introducing nitro groups enhances electrophilicity, improving DNA intercalation but increasing toxicity .

- Hybridization : Conjugation with thiazole or pyrimidine moieties (e.g., as in ) enhances kinase inhibition .

Q. How is computational modeling integrated with experimental data to predict pharmacokinetic properties?

Density Functional Theory (DFT) calculations and molecular docking are used to:

- Predict logP values (e.g., 3.8 for the parent compound) to estimate membrane permeability .

- Identify potential targets (e.g., EGFR or COX-2) by docking the acetamide core into active sites . Results are validated via in vitro ADME assays (e.g., hepatic microsomal stability) .

Q. What methodological challenges arise in optimizing solubility for in vivo studies?

The compound’s hydrophobicity (logP ~4.2) necessitates formulation strategies:

- Co-solvents : Use of Cremophor EL or DMSO in saline (≤10% v/v) for intravenous delivery .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× in rodent models . Stability tests (HPLC monitoring) ensure integrity under physiological conditions .

Q. How are synergistic effects with other therapeutics evaluated in combination therapy research?

Synergy is quantified via the Combination Index (CI) method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.